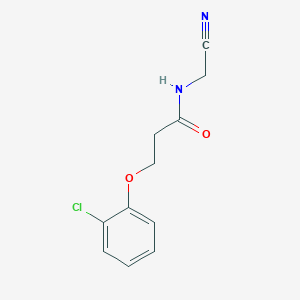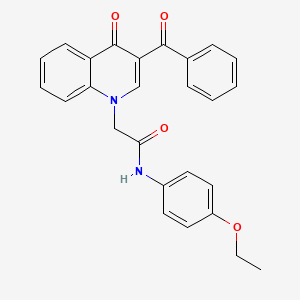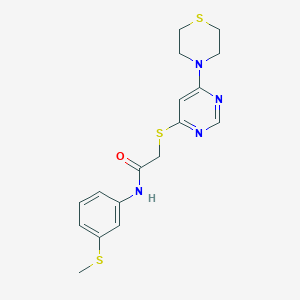
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. MTA is a thioacetamide derivative that has been synthesized through a series of chemical reactions, and it has been shown to possess a wide range of biological activities that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of related compounds, including Mannich bases with microbial activity, have been reported, indicating that these compounds exhibit significant antimicrobial effects against various bacterial and fungal strains. The study highlighted the advantages of small reaction time, eco-friendly products, high yield, and substantial microbial activity, making the synthesis process more economical than conventional methods (Nandhikumar & Subramani, 2018).
Antitumor and Anticancer Activities
- Research on novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This indicates the potential of these compounds for further development as anticancer agents (Hafez & El-Gazzar, 2017).
- Another study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides highlighted their synthesis and investigation for antitumor activities, revealing selective cytotoxicity against human lung adenocarcinoma cells with promising apoptosis induction, suggesting their potential as anticancer agents (Evren et al., 2019).
Antimicrobial Activity
- The antimicrobial activity of synthesized pyrimidine-triazole derivatives was investigated, showing effectiveness against selected bacterial and fungal strains in various organic solvents. This suggests the applicability of these compounds in developing novel antimicrobial agents (Majithiya & Bheshdadia, 2022).
Anticonvulsant Properties
- Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents has been conducted. The study involved the synthesis of thioacetamide derivatives and evaluated their anticonvulsant activity, providing insights into the structure-activity relationship and potential therapeutic applications (Severina et al., 2020).
DNA-Binding Applications
- The development of water-soluble cationic polythiophene derivatives and their potential use as theranostic gene delivery vehicles were explored, focusing on DNA-binding capabilities and the formation of polyplexes. This research opens avenues for the use of such compounds in gene therapy and other biotechnological applications (Carreon et al., 2014).
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS3/c1-23-14-4-2-3-13(9-14)20-16(22)11-25-17-10-15(18-12-19-17)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLDKYFUZGMQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B2378874.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2378878.png)
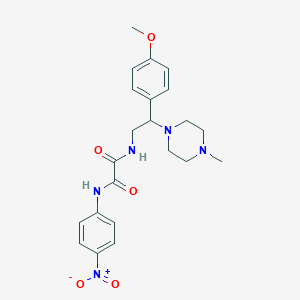
![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2378881.png)
![1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378882.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2378883.png)

![CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)](/img/structure/B2378885.png)
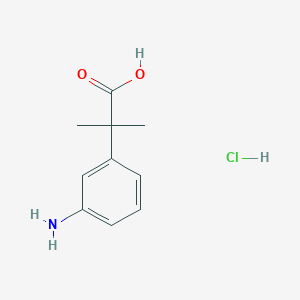
![(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2378888.png)
